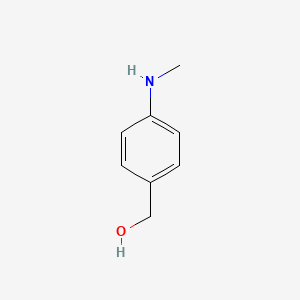

(4-(Methylamino)phenyl)methanol

Übersicht

Beschreibung

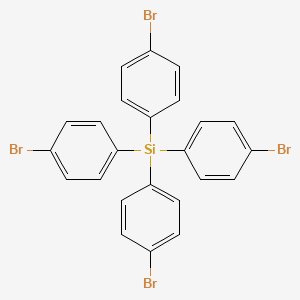

“(4-(Methylamino)phenyl)methanol” is a chemical compound with the molecular formula C8H11NO . It has an average mass of 137.179 Da and a monoisotopic mass of 137.084061 Da .

Molecular Structure Analysis

The molecular structure of “(4-(Methylamino)phenyl)methanol” consists of 8 carbon atoms, 11 hydrogen atoms, and 1 nitrogen atom .Physical And Chemical Properties Analysis

“(4-(Methylamino)phenyl)methanol” has a predicted boiling point of 282.4±23.0 °C and a predicted density of 1.117±0.06 g/cm3 . Its melting point is 68-70 °C .Wissenschaftliche Forschungsanwendungen

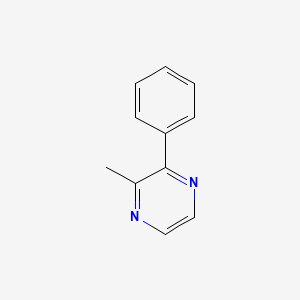

Photochemistry and Phototransposition

Research has shown the potential of (4-(Methylamino)phenyl)methanol in the field of photochemistry. For instance, direct irradiation of phenyl-substituted pyrazoles in methanol has been observed to result in regiospecific phototransposition and photocleavage, leading to the formation of various intermediates and products (Pavlik & Kebede, 1997).

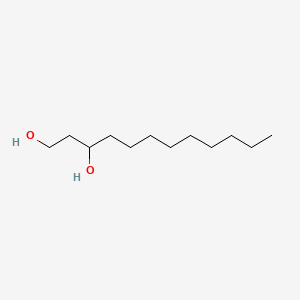

Synthesis of Quinazolinones and Oxadiazoles

The compound has also been used in chemical reactions to produce other complex molecules. A reaction involving 2-aminobenzohydrazides and Schiff bases in methanol, followed by KMnO4 oxidation, leads to the formation of 3-benzylideneamino-4(3H)-quinazolinones and 2-[2-(methylamino)phenyl]-5-aryl-1,3,4-oxadiazoles, as described in studies on synthetic organic chemistry (Reddy, Reddy, & Reddy, 1986).

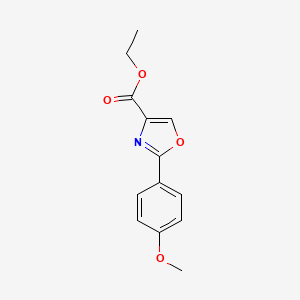

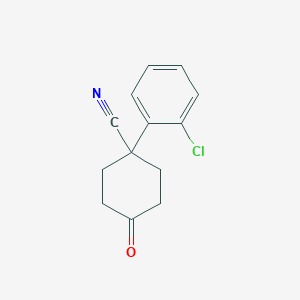

Photochemical Behavior in Oxadiazole Derivatives

Further research has investigated the photochemical behavior of oxadiazole derivatives in methanol. This involves a ring photoisomerization process, which is a key aspect in understanding the behavior of these compounds under light exposure (Buscemi, Cicero, Vivona, & Caronna, 1988).

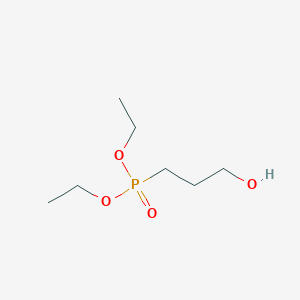

Applications in Catalysis

(4-(Methylamino)phenyl)methanol finds its use in catalytic processes too. For example, RuCl3-catalyzed N-methylation of amines using methanol as both a hydrogen source and C1 synthon is an area of interest in catalytic chemistry (Sarki et al., 2021).

Methanol-based Biotechnological Applications

In biotechnology, methanol serves as a feedstock for the production of various compounds, and (4-(Methylamino)phenyl)methanol could be implicated in these processes. For instance, the biological conversion of methanol to specialty chemicals in Escherichia coli demonstrates the utility of methanol in biotechnological applications (Whitaker et al., 2017).

Methanol in Industrial Chemistry

The compound's relationship with methanol further extends to industrial chemistry. Methanol is used as a building block for more complex chemical structures, and its conversion into various compounds is an area of significant interest in industrial chemistry (Dalena et al., 2018).

Safety and Hazards

“(4-(Methylamino)phenyl)methanol” is classified as a dangerous substance. It has a GHS05 safety symbol, indicating that it is corrosive . The hazard statements include H314, which means it causes severe skin burns and eye damage . The precautionary statements include P280, P305+P351+P338, and P310, which advise wearing protective gloves, rinsing cautiously with water in case of contact with eyes, and seeking immediate medical advice in case of feeling unwell .

Eigenschaften

IUPAC Name |

[4-(methylamino)phenyl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO/c1-9-8-4-2-7(6-10)3-5-8/h2-5,9-10H,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DGPBXQNDKIZRIJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=CC=C(C=C1)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30478137 | |

| Record name | Benzenemethanol, 4-(methylamino)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30478137 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

137.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(4-(Methylamino)phenyl)methanol | |

CAS RN |

181819-75-0 | |

| Record name | Benzenemethanol, 4-(methylamino)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30478137 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

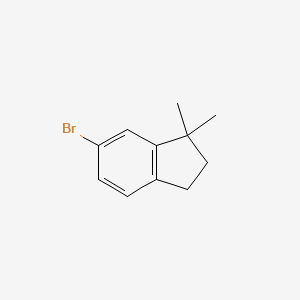

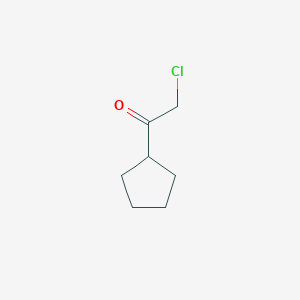

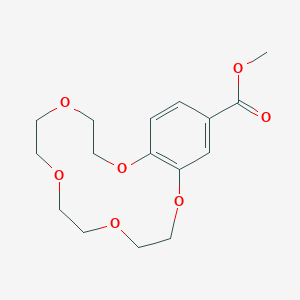

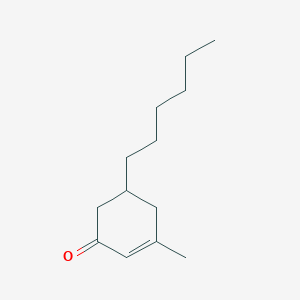

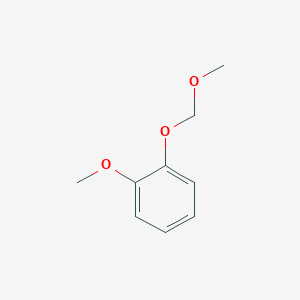

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1,4-Dioxaspiro[4.5]decan-7-ol](/img/structure/B1601362.png)

![2H-Pyrano[3,2-c]pyridin-4(3H)-one](/img/structure/B1601364.png)

![7-Chloro-3-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B1601374.png)